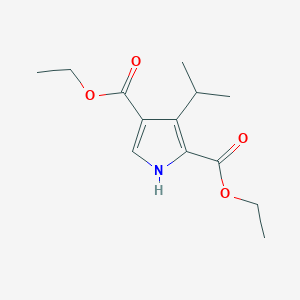

Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate

Übersicht

Beschreibung

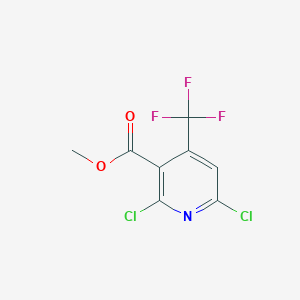

Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that consists of a pyrrole ring, two carboxylate groups, and two ethyl groups. It has a molecular formula of C13H19NO4 .

Synthesis Analysis

The compound has been synthesized from methyl 3-oxopentanoate by a Knorr-type reaction . It has also been prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate .Molecular Structure Analysis

The molecular structure of Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate consists of a pyrrole ring to which two diagonal alkoxy-carbonyl groups and two diagonal alkyl substituents are attached .Chemical Reactions Analysis

The compound has been involved in multi-step reactions. For instance, it has been used in a reaction with O-(diphenylphosphinyl)-hydroxylamine and NaH in dimethylformamide, yielding a product with 87 percent efficiency at 165 °C .Wissenschaftliche Forschungsanwendungen

-

- Pyrrole derivatives, such as Pyrrolopyrazine, have been used in various applications like pharmaceuticals, organic materials, and bioactive molecules .

- They have shown different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- The synthetic methods for these derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- The action mechanisms of these derivatives are not clearly recognized, and there are only a few Structure-Activity Relationship (SAR) research on it .

-

- Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value .

- The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility .

- It’s a fundamental building block for many biologically active molecules .

- There are various conventional as well as modern approaches to acquiring a series of pyrrole scaffolds .

-

- Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .

- The pyrrole carboxamide motif is part of many blockbuster drugs like the calcium salt of atorvastatin (a hypolipidemic agent), lisinopril (an inhibitor of angiotensin-converting enzyme), valsartan (angiotensin-II receptor blocker), diltiazem (calcium channel blocker), istamycin and pyrronamycin A & B (used as antibiotics) .

-

- Pyrrolo[2,1-f][1,2,4]triazine, a unique bicyclic heterocycle, containing N–N bond with a bridgehead nitrogen, possesses numerous activities against diverse therapeutic targets .

- It is an active structural motif of drugs such as remdesivir (antiviral drug), brivanib alaninate (antitumorigenic drug), BMS-690514, and BMS-599626 (EGFR inhibitor in clinical phase II) and many others .

- Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .

Zukünftige Richtungen

Diethyl 3,4-pyrroledicarboxylate, a similar compound, has been used in the synthesis of trisubstituted pyrroles and to prepare pyrrole copolymer soft actuators with reduced electrochemical creep and actuating strain . This suggests potential future directions for the use of Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate in similar applications.

Eigenschaften

IUPAC Name |

diethyl 3-propan-2-yl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-17-12(15)9-7-14-11(10(9)8(3)4)13(16)18-6-2/h7-8,14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOOELBWISYCSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672242 | |

| Record name | Diethyl 3-(propan-2-yl)-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate | |

CAS RN |

651744-38-6 | |

| Record name | Diethyl 3-(propan-2-yl)-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1388447.png)

![n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1388455.png)

![5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1388460.png)

![3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine](/img/structure/B1388462.png)

![3-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1388466.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B1388468.png)